molecular formula C20H16F2O B1594061 2,6-Bis(4-fluorobenzylidene)cyclohexanone CAS No. 62085-74-9

2,6-Bis(4-fluorobenzylidene)cyclohexanone

Cat. No. B1594061
CAS RN: 62085-74-9
M. Wt: 310.3 g/mol
InChI Key: STPNBQOTKFPYEG-UHFFFAOYSA-N
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Description

“2,6-Bis(4-fluorobenzylidene)cyclohexanone” is a chemical compound with the linear formula C20H16F2O . It has a molecular weight of 310.34 . This compound is a curcumin analogue that inhibits the activity of tyrosinase and prevents the synthesis of melanin .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(4-fluorobenzylidene)cyclohexanone” consists of a cyclohexanone ring with two 4-fluorobenzylidene groups attached at the 2 and 6 positions . The compound has a double-bond stereo configuration .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 466.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.9±3.0 kJ/mol and a flash point of 175.7±22.9 °C . The compound has a molar refractivity of 89.1±0.3 cm3 .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Synthesis : A study by Diakoumakos and Mikroyannidis (1994) explored the use of a compound related to 2,6-Bis(4-fluorobenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. The introduction of certain groups into the polymer backbone significantly improved polymer solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

Biological Activities

  • α-Glucosidase Inhibitory Activity : Lotfy et al. (2017) reported the synthesis of 2,6-di(4-fluorobenzylidene)cyclohexanone derivatives with significant α-glucosidase inhibitory activity, showing potential for diabetes treatment (Lotfy et al., 2017).
  • Antioxidant Activity : Ritmaleni et al. (2022) synthesized dibenzylidene-cyclohexanone compounds, analogs of 2,6-Bis(4-fluorobenzylidene)cyclohexanone, and tested their antioxidant activities. One compound showed significant antioxidant potential, surpassing even vitamin E (Ritmaleni et al., 2022).

Chemical Properties and Applications

  • Acidochromic and Solvatochromic Behavior : Badal et al. (2020) studied the acidochromic behavior of dibenzylidene cyclohexanone-based bischalcone derivatives, observing significant color changes upon protonation, with potential applications in sensing technologies (Badal et al., 2020).
  • Thermal Stability in Photoresists : Pryde (1986) examined the thermal stability of 2,6-bis(4-azidobenzylidene) cyclohexanone derivatives used as photosensitizers in photoresists, revealing their susceptibility to thermal degradation under certain conditions (Pryde, 1986).

Spectral and Optical Properties

  • Optical pH Indicator : Xu et al. (2013) developed a fluorescent phosphinimine derivative of benzylidene cyclohexanone, demonstrating its potential as a reversible optical pH indicator due to changes in color and fluorescence upon pH variations (Xu et al., 2013).

Safety And Hazards

While specific safety and hazard information for “2,6-Bis(4-fluorobenzylidene)cyclohexanone” is not available from the resources, it is generally recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling when dealing with chemical compounds .

properties

IUPAC Name

(2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPNBQOTKFPYEG-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-fluorobenzylidene)cyclohexanone

CAS RN

395-12-0
Record name NSC10828
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Bis(4-fluorobenzylidene)cyclohexanone
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Citations

For This Compound
33
Citations
G Ompraba, ZA Rafi, M Yogavel… - … of Experimental and …, 2003 - Wiley Online Library
The title compound, C 20 H 16 F 2 O, crystallizes in triclinic system with equation image space group and the unit cell parameters are: a= 9.700 (5), b= 11.834 (6), c= 14.315 (7) Å, α= …
Number of citations: 10 onlinelibrary.wiley.com
G Lotfy, MM Said, H El Sayed, H El Sayed… - Journal of Saudi …, 2017 - Elsevier
We report the synthesis and biological evaluation of bis benzylidne cyclohexanone derivatives 2,6-di(4-fluorobenzylidene)cyclohexanone 3a and (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)…
Number of citations: 10 www.sciencedirect.com
G Liang, S Yang, H Zhou, L Shao, K Huang… - European journal of …, 2009 - Elsevier
Curcuminoids have been reported to possess multifunctional bioactivities, especially the ability to inhibit proinflammatory induction. Since it has been suggested that the seven-carbon β-…
Number of citations: 157 www.sciencedirect.com
V Saravanan, P Lakshmanan… - Applied Organometallic …, 2023 - Wiley Online Library
Iron integrated graphitic carbon nitride (GCN) was synthesized by adopting co‐precipitation method. No appreciable change in XRD main peak of both GCN and Fe(III)‐GCN indicates …
Number of citations: 0 onlinelibrary.wiley.com
G Liang, S Yang, L Jiang, Y Zhao, L Shao… - Chemical and …, 2008 - jstage.jst.go.jp
The synthesis of three series of curcumin analogues with mono-carbonyl is described. Their in vitro antibacterial activities against seven Gram-positive and Gram-negative bacteria were …
Number of citations: 163 www.jstage.jst.go.jp
G Mohammadi Ziarani, A Badiei… - Chinese Journal of …, 2009 - Wiley Online Library
The aromatic aldehydes underwent cross aldol condensation with cycloalkanones in the presence of a catalytic amount of nanoporous silica‐based sulfonic acid (SiO 2 ‐Pr‐SO 3 H) …
Number of citations: 55 onlinelibrary.wiley.com
KW Lam, CL Tham, CY Liew, A Syahida… - Medicinal Chemistry …, 2012 - Springer
A series of thirty three 2,6-bisbenzylidenecyclohexanone and pyrazoline derivatives were synthesized and evaluated for inhibitory activities on IFN-γ/LPS-activated RAW 264.7 cells and …
Number of citations: 19 link.springer.com
T Hosoya, A Nakata, F Yamasaki, F Abas… - Journal of natural …, 2012 - Springer
Anti-melanogenesis screening of 47 synthesized curcumin-like diarylpentanoid analogues was performed to show that some had a potent inhibitory effect on the melanogenesis in B16 …
Number of citations: 51 link.springer.com
ZU Din, MA Trapp, LS de Medeiros… - European Journal of …, 2018 - Elsevier
Symmetrical and unsymmetrical substituted 2,5-diarylidene cyclohexanones as anti-parasitic compounds - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 22 www.sciencedirect.com
A Nakhaei, A Morsali, A Davoodnia - Russian Journal of General …, 2017 - Springer
Aldol and cross-aldol condensations of aromatic aldehydes with various ketones in the presence of nanometasilica disulfuric acid (NMSDSA) as heterogeneous catalyst are presented. …
Number of citations: 6 link.springer.com

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